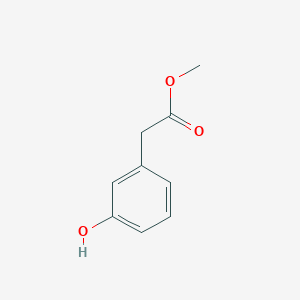

Methyl 2-(3-hydroxyphenyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDDOQIUPAINLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194899 | |

| Record name | Methyl 3-hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42058-59-3 | |

| Record name | Methyl 3-hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)acetate from 3-Hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-(3-hydroxyphenyl)acetate, a valuable intermediate in pharmaceutical and chemical research. The primary synthetic route detailed herein is the Fischer esterification of 3-hydroxyphenylacetic acid. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes a visual representation of the experimental workflow.

Introduction

This compound is an organic compound that serves as a crucial building block in the synthesis of various biologically active molecules and other complex organic structures.[1] Its synthesis from 3-hydroxyphenylacetic acid is a fundamental esterification reaction. 3-Hydroxyphenylacetic acid itself is a metabolite and possesses antioxidant properties.[2][3] The esterification is typically achieved through the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[4][6][7]

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from 3-hydroxyphenylacetic acid and methanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves several key steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.[4][6]

-

Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][7]

-

Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.[6][7]

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, this compound.

To favor the formation of the product, the reaction is often carried out using an excess of the alcohol (methanol) or by removing water as it is formed.[4][5][6]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.

Materials:

-

3-Hydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Hydrogen Chloride (gas or from acetyl chloride)[8][9][10]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)[11]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyphenylacetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-30 equivalents).[11] The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.[5] Alternatively, hydrogen chloride gas can be bubbled through the solution, or generated in situ from acetyl chloride and methanol.[9][10]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle. Allow the reaction to proceed for several hours (e.g., 2-5 hours) until completion, which can be monitored by thin-layer chromatography (TLC).[5][11]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride (brine).[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, eluting with a suitable solvent system such as a dichloromethane/methanol mixture.[11] Alternatively, recrystallization from a suitable solvent system like ether/petrol may be employed.[9]

-

-

Characterization: The structure and purity of the final product can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of hydroxyphenylacetate esters via Fischer esterification, as gathered from various sources.

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| 3-Hydroxyphenylacetic acid | 1 equivalent | [11] |

| Methanol | 1-5 equivalents (or used as solvent) | [8] |

| Catalyst | ||

| Sulfuric Acid | Catalytic amount (e.g., 3 ml for 8g of acid) | [5] |

| p-Toluenesulfonic acid | Catalytic amount | [8] |

| Hydrogen Chloride | Catalytic amount | [8][9][10] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for Methanol) | [5] |

| Reaction Time | 0.5 - 5 hours | [11] |

| Yield | 60 - 96% | [11] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyphenylacetic acid (HMDB0000440) [hmdb.ca]

- 3. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. (2-HYDROXY-PHENYL)-ACETIC ACID METHYL ESTER | 22446-37-3 [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(3-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is an organic compound that holds interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its structure, which incorporates a phenolic hydroxyl group and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules and a candidate for biological evaluation. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a prospective look at its potential biological activities.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in research. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C9H10O3 | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 146°C at 14 mmHg | |

| pKa | 9.61±0.10 (Predicted) | |

| Purity | 95% | [1] |

| Storage Temperature | Room Temperature | [1] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | [1] |

| InChI Key | AMDDOQIUPAINLH-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)CC1=CC(=CC=C1)O |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst.[3]

Materials:

-

3-Hydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100-mL round-bottomed flask, dissolve 6.1 g of 3-hydroxyphenylacetic acid in 20 mL of methanol.[4]

-

Acid Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution while swirling the flask.[4] Alternatively, a solution of hydrogen chloride in methanol can be prepared by adding acetyl chloride (25 ml) to methanol (250 ml).[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 45 minutes to 3 hours.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 50 mL of water.[4] Rinse the reaction flask with 40 mL of dichloromethane and add this to the separatory funnel.[4]

-

Shake the funnel to extract the product into the organic layer, venting frequently.[4]

-

Separate the layers and wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 25 mL of saturated sodium chloride solution.[4]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][7]

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.[4]

References

- 1. This compound | 42058-59-3 [sigmaaldrich.com]

- 2. This compound price & availability - MOLBASE [molbase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

In-Depth Technical Guide: Characterization of Methyl 3-hydroxyphenylacetate (CAS Number: 42058-59-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Methyl 3-hydroxyphenylacetate (CAS No. 42058-59-3). It includes detailed information on its physicochemical properties, spectroscopic data, synthesis and purification protocols, analytical methods, and known biological activities.

Chemical Identity and Physicochemical Properties

Methyl 3-hydroxyphenylacetate, also known as methyl 2-(3-hydroxyphenyl)acetate, is an organic compound with the chemical formula C₉H₁₀O₃[1]. It is a methyl ester derivative of 3-hydroxyphenylacetic acid.

Table 1: Physicochemical Properties of Methyl 3-hydroxyphenylacetate

| Property | Value | Reference |

| CAS Number | 42058-59-3 | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl-3-hydroxyphenylacetate, 3-Hydroxyphenylacetic acid methyl ester | [2] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Boiling Point | 277.7°C at 760 mmHg | [2] |

| Density | 1.181 g/cm³ | [2] |

| Flash Point | 119.2°C | [2] |

| Physical State | Liquid | |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Characterization Data

The structural identity of Methyl 3-hydroxyphenylacetate has been confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~6.80 | m | 3H | Ar-H |

| ~5.50 | s | 1H | Ar-OH |

| 3.70 | s | 3H | -OCH₃ |

| 3.60 | s | 2H | -CH₂- |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (ester) |

| ~156.0 | Ar-C-OH |

| ~135.0 | Ar-C |

| ~130.0 | Ar-CH |

| ~121.0 | Ar-CH |

| ~116.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~52.0 | -OCH₃ |

| ~41.0 | -CH₂- |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | O-H stretch (phenol) |

| ~3040 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 166 | High | [M]⁺ (Molecular ion) |

| 107 | High | [M - COOCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Synthesis: Fischer Esterification

Methyl 3-hydroxyphenylacetate can be synthesized via the Fischer esterification of 3-hydroxyphenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid[3].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Column Chromatography

The crude product can be purified by silica gel column chromatography.

Experimental Protocol:

-

Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-hydroxyphenylacetate.

Analytical Methods

A reverse-phase HPLC method can be used for purity assessment and quantification.

Typical HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic or phosphoric acid). For example, starting with 35% acetonitrile and increasing to 85% over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 216 nm

-

Injection Volume: 5-10 µL

GC-MS is suitable for the analysis of this compound, often after derivatization.

Typical GC-MS Conditions:

-

Derivatization: Trimethylsilyl (TMS) ether derivatives can be prepared to improve volatility and chromatographic performance.

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium

-

Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C).

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detector: Mass Spectrometer scanning a suitable mass range (e.g., m/z 50-300).

Biological Activity and Signaling Pathways

Inhibition of Serotonin Transporter (SERT)

Methyl 3-hydroxyphenylacetate has been identified as an allosteric inhibitor of the serotonin transporter (SERT). SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Allosteric inhibitors bind to a site on the transporter that is distinct from the serotonin binding site, modulating the transporter's activity.

Modulation of Auxin Signaling in Plants

Phenylacetic acid (PAA), a related compound, is a naturally occurring auxin in plants that regulates various aspects of growth and development[4][5]. Derivatives like Methyl 3-hydroxyphenylacetate can influence auxin signaling pathways. The core of auxin signaling involves the degradation of Aux/IAA transcriptional repressors, which in turn activates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes[6].

Exogenous application of phenylacetic acid derivatives can lead to their conversion to active auxins like PAA within the plant, thereby promoting auxin signaling and affecting root architecture[6].

Safety Information

Based on available safety data sheets, Methyl 3-hydroxyphenylacetate is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

- 1. Methyl 3-Hydroxyphenylacetate | C9H10O3 | CID 39129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for methyl 2-(3-hydroxyphenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the methyl protons of the ester group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | Singlet | 1H | Ar-OH |

| ~7.1-7.2 (t) | Triplet | 1H | Ar-H |

| ~6.7-6.8 (m) | Multiplet | 3H | Ar-H |

| ~3.7 (s) | Singlet | 2H | -CH₂- |

| ~3.6 (s) | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~157 | Ar-C-OH |

| ~136 | Ar-C-CH₂ |

| ~130 | Ar-C-H |

| ~120 | Ar-C-H |

| ~116 | Ar-C-H |

| ~114 | Ar-C-H |

| ~52 | -OCH₃ |

| ~41 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (Phenol) |

| ~3050 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Aliphatic) |

| ~1730 | C=O stretch (Ester) |

| ~1600, ~1480 | C=C stretch (Aromatic) |

| ~1250 | C-O stretch (Ester/Phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 107 | [M - COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy [1]

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

-

Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1]

-

Data Processing : Process the raw data, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.[1]

Infrared (IR) Spectroscopy [1]

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).[1]

-

Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[1]

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1]

Mass Spectrometry (MS) [1]

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]

-

Ionization : Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.[1]

Caption: Workflow for Spectroscopic Characterization.

References

Navigating the Solubility Landscape of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is an aromatic ester of significant interest in pharmaceutical and fine chemical synthesis. Its molecular structure, featuring both a polar phenolic hydroxyl group and a less polar methyl ester group, imparts a nuanced solubility profile that is critical for its application in reaction chemistry, purification, and formulation development. Understanding its solubility in various organic solvents is paramount for optimizing process efficiency, ensuring product purity, and developing effective delivery systems.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a detailed framework for its determination. It includes a qualitative assessment of its expected solubility in common organic solvents, a robust experimental protocol for quantitative measurement, and a logical workflow to guide solvent selection and solubility determination.

Qualitative Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The dual functionality of this compound—a polar hydroxyl group capable of hydrogen bonding and a less polar ester and aromatic ring—suggests a broad but varied solubility in organic solvents. The following table provides a qualitative prediction of its solubility based on these structural features.

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohols can act as both a hydrogen bond donor and acceptor, readily interacting with both the phenolic hydroxyl and ester groups of the solute. |

| Ketones | Acetone, Methyl Ethyl Ketone | High | The carbonyl group of the ketone is a strong hydrogen bond acceptor, interacting favorably with the phenolic hydroxyl group. The alkyl groups can solvate the non-polar parts of the molecule. |

| Esters | Ethyl Acetate, Butyl Acetate | Moderate to High | As an ester itself, this compound is expected to be compatible with ester solvents. The polarity is suitable for solvating both functional groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the phenolic hydroxyl group. The overall lower polarity compared to alcohols and ketones may result in slightly lower solubility. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvents can interact with the phenyl ring of the solute via π-π stacking. However, the high polarity of the hydroxyl group will limit solubility. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Very Low | These non-polar solvents lack the ability to form hydrogen bonds or engage in significant polar interactions, making them poor solvents for this compound. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted isothermal shake-flask method followed by quantitative analysis.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

2. Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible. ii. Accurately pipette a known volume of the desired organic solvent into each vial. iii. Securely cap the vials to prevent solvent evaporation. iv. Place the vials in the thermostatic shaker bath set to the desired temperature (e.g., 25 °C). v. Shake the vials at a constant speed for a predetermined equilibration time (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

b. Sample Collection and Preparation: i. After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe pre-heated to the experimental temperature to avoid precipitation. iii. Immediately filter the sample through a syringe filter (also pre-heated) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals. iv. Accurately weigh the filtered solution. v. Dilute the filtered solution gravimetrically or volumetrically to a concentration within the calibrated range of the analytical method.

c. Quantitative Analysis (HPLC Method as an example): i. Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. ii. Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration. iii. Sample Analysis: Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve. iv. Solubility Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

3. Data Reporting:

-

Report the mean solubility value and the standard deviation from at least three replicate experiments for each solvent and temperature.

-

Specify the experimental temperature and the analytical method used.

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound.

Caption: Logical workflow for solubility assessment.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a systematic approach based on fundamental chemical principles and established experimental methodologies can provide the necessary insights for its effective use. The qualitative predictions offered in this guide serve as a valuable starting point for solvent screening, and the detailed experimental protocol provides a reliable framework for generating precise quantitative solubility data. By following the logical workflow presented, researchers, scientists, and drug development professionals can confidently navigate the solubility landscape of this important compound, enabling the optimization of their processes and the advancement of their research and development endeavors.

The Unfolding Therapeutic Potential of Hydroxyphenylacetate Esters: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyphenylacetate esters, a class of phenolic compounds, are gaining increasing attention in the scientific community for their diverse and promising biological activities. As derivatives of naturally occurring hydroxyphenylacetic acids, these esters often exhibit enhanced lipophilicity, which can significantly influence their bioavailability and efficacy. This technical guide provides an in-depth exploration of the current understanding of the biological activities of hydroxyphenylacetate esters, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to facilitate further research and development in this exciting field.

Core Biological Activities of Hydroxyphenylacetate Esters

Hydroxyphenylacetate esters have been demonstrated to possess a range of biological activities, largely attributable to the phenolic moiety which can act as a potent hydrogen- or electron-donating agent, and the ester group which modulates the compound's physicochemical properties. The primary activities investigated to date include antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant capacity of hydroxyphenylacetate esters is one of their most well-documented properties. The presence of hydroxyl groups on the phenyl ring allows these compounds to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to a multitude of chronic diseases. The antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Table 1: Antioxidant Activity of Novel Lipophilic Hydroxyalkyl Esters of Hydroxyphenylacetic Acids [1]

| Compound | Hydroxyphenylacetic Acid Moiety | Ester Moiety | DPPH IC50 (μM) | ABTS TEAC (μM) |

| Hydroxyethyl Esters | ||||

| 2-(3,4-dihydroxyphenyl)acetoxyethanol | 3,4-dihydroxyphenylacetic acid | 2-hydroxyethyl | 14.2 ± 0.5 | 0.88 ± 0.04 |

| 2-(4-hydroxy-3-methoxyphenyl)acetoxyethanol | 4-hydroxy-3-methoxyphenylacetic acid | 2-hydroxyethyl | 45.3 ± 1.8 | 0.18 ± 0.01 |

| Hydroxybutyl Esters | ||||

| 4-(3,4-dihydroxyphenyl)acetoxybutanol | 3,4-dihydroxyphenylacetic acid | 4-hydroxybutyl | 13.1 ± 0.6 | 0.90 ± 0.03 |

| 4-(4-hydroxy-3-methoxyphenyl)acetoxybutanol | 4-hydroxy-3-methoxyphenylacetic acid | 4-hydroxybutyl | 42.1 ± 1.5 | 0.20 ± 0.01 |

| Hydroxyhexyl Esters | ||||

| 6-(3,4-dihydroxyphenyl)acetoxyhexanol | 3,4-dihydroxyphenylacetic acid | 6-hydroxyhexyl | 13.8 ± 0.7 | 0.89 ± 0.04 |

| 6-(4-hydroxy-3-methoxyphenyl)acetoxyhexanol | 4-hydroxy-3-methoxyphenylacetic acid | 6-hydroxyhexyl | 43.5 ± 1.6 | 0.19 ± 0.01 |

| Hydroxyoctyl Esters | ||||

| 8-(3,4-dihydroxyphenyl)acetoxyoctanol | 3,4-dihydroxyphenylacetic acid | 8-hydroxyoctyl | 12.9 ± 0.4 | 0.91 ± 0.05 |

| 8-(4-hydroxy-3-methoxyphenyl)acetoxyoctanol | 4-hydroxy-3-methoxyphenylacetic acid | 8-hydroxyoctyl | 41.7 ± 1.9 | 0.21 ± 0.02 |

Data presented as mean ± standard deviation (n=3). TEAC: Trolox Equivalent Antioxidant Capacity.

Antimicrobial Activity

The antimicrobial properties of hydroxyphenylacetate esters are of significant interest in the search for new agents to combat drug-resistant pathogens. Their mechanism of action is thought to involve disruption of microbial cell membranes and interference with essential cellular processes. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Butyl Diarylacetates [1]

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (mmol/L) |

| Butyl bis(3,4-dihydroxyphenyl)acetate | Staphylococcus aureus | 5.0 |

| Escherichia coli | 10 | |

| Butyl (3,4-dihydroxyphenyl)(4-hydroxy-3-methoxyphenyl)acetate | Staphylococcus aureus | 5.0 |

| Escherichia coli | 10 | |

| Butyl (3,4-dihydroxyphenyl)(3-hydroxy-4-methoxyphenyl)acetate | Staphylococcus aureus | 5.0 |

| Escherichia coli | 10 | |

| Butyl bis(4-hydroxy-3-methoxyphenyl)acetate | Staphylococcus aureus | 10 |

| Escherichia coli | >10 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Hydroxyphenylacetate esters are being investigated for their potential to modulate inflammatory pathways. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). While specific IC50 values for a broad range of hydroxyphenylacetate esters are not yet widely available, studies on related phenolic compounds suggest their potential in this area. For instance, the parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has been shown to exert anti-inflammatory effects by reducing pro-inflammatory cytokines.

Table 3: Potential Anti-inflammatory Activity Markers for Hydroxyphenylacetate Esters

| Assay | Endpoint Measured | Significance in Inflammation |

| Griess Assay | Nitric Oxide (NO) production in LPS-stimulated macrophages | Inhibition of iNOS activity or expression |

| COX Inhibition Assay | Prostaglandin E2 (PGE2) production | Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) |

| LOX Inhibition Assay | Leukotriene production | Inhibition of lipoxygenase enzymes (e.g., 5-LOX) |

| ELISA for Cytokines | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Modulation of inflammatory signaling pathways |

Anticancer Activity

The potential of hydroxyphenylacetate esters as anticancer agents is an emerging area of research. Their proposed mechanisms of action include the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. Cytotoxicity assays, such as the MTT assay, are used to determine the concentration at which these compounds inhibit the growth of cancer cells by 50% (IC50). Data on a wide range of hydroxyphenylacetate esters is still limited, but the IC50 values of related phenolic compounds against various cancer cell lines provide a basis for future investigations.

Table 4: Illustrative Anticancer Activity of Phenolic Compounds Against Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) - Representative Values |

| Phenylacetamide Derivatives | MCF-7 (Breast) | 0.7 ± 0.08 |

| MDA-MB-468 (Breast) | 0.6 ± 0.08 | |

| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | |

| Flavanones | MCF-7 (Breast) | 7.3 (µg/mL) |

| HT-29 (Colon) | 4.9 (µg/mL) | |

| A498 (Kidney) | 5.7 (µg/mL) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific experimental needs.

Antioxidant Activity Assays

Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant. The reduction of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test hydroxyphenylacetate ester in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is monitored by the decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the test hydroxyphenylacetate ester solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

-

Mix thoroughly and incubate at room temperature for 6 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

A standard curve is prepared using Trolox (a water-soluble vitamin E analog).

-

The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

-

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Protocol:

-

Preparation of Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Test Compound Dilutions:

-

In a 96-well microplate, perform serial two-fold dilutions of the hydroxyphenylacetate ester in the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria without the test compound) and a negative control (broth medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound at which no visible growth is observed.

-

Anti-inflammatory Activity Assay

Principle: This assay measures the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the hydroxyphenylacetate ester for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm.

-

A standard curve is generated using sodium nitrite to quantify the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

Anticancer Activity Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the hydroxyphenylacetate ester for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is determined by plotting cell viability against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxyphenylacetate esters are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutic agents.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenolic compounds, including hydroxyphenylacetate esters, are often attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Hydroxyphenylacetate esters may inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB nuclear translocation.

Caption: Simplified NF-κB signaling pathway and potential inhibition by hydroxyphenylacetate esters.

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Some phenolic compounds have been shown to inhibit the phosphorylation of key MAPK proteins, thereby suppressing the inflammatory response. 3,4-Dihydroxyphenylacetic acid (DHAA) has been shown to improve gut barrier function by inhibiting the MAPK-MLCK signaling pathway.[2]

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.

Experimental Workflow for In Vitro Screening

A systematic approach is essential for the efficient evaluation of the biological activities of hydroxyphenylacetate esters. The following workflow illustrates a logical progression from initial screening to more detailed mechanistic studies.

Caption: A logical workflow for the in vitro screening of hydroxyphenylacetate esters.

Conclusion and Future Directions

Hydroxyphenylacetate esters represent a promising class of compounds with a diverse range of biological activities. Their antioxidant and antimicrobial properties are well-supported by quantitative in vitro data, while their anti-inflammatory and anticancer potential warrants further in-depth investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic applications of these fascinating molecules.

Future research should focus on:

-

Expanding the structure-activity relationship (SAR) studies: Synthesizing and evaluating a wider range of hydroxyphenylacetate esters will provide a more comprehensive understanding of how structural modifications influence their biological activities.

-

Generating more quantitative data: There is a clear need for more robust quantitative data, particularly IC50 values, for the anti-inflammatory and anticancer activities of a broad array of hydroxyphenylacetate esters against various cell lines and inflammatory markers.

-

Elucidating detailed mechanisms of action: Further studies are required to precisely delineate the molecular targets and signaling pathways directly modulated by hydroxyphenylacetate esters, distinguishing their effects from their parent acids.

-

In vivo studies: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of hydroxyphenylacetate esters holds significant promise for the development of novel therapeutic agents to address a variety of human diseases. This technical guide serves as a foundational resource to stimulate and guide these important research endeavors.

References

- 1. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 2-(3-hydroxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 2-(3-hydroxyphenyl)acetate (CAS 42058-59-3). This document synthesizes available data and established scientific principles to guide researchers in the proper handling, storage, and stability assessment of this compound. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide extrapolates from data on similar phenolic esters and outlines best practices based on international guidelines for stability testing.

Physicochemical Properties and Recommended Storage

This compound is a phenolic ester that may present as a clear liquid or a low-melting solid, depending on its purity.[1] Prudent storage is crucial to maintain its integrity for research and development purposes.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| General Storage | Store in a cool, dry place. | [1] |

| Container | Keep in a tightly closed container. | [1] |

| Temperature | Room temperature for routine use. For long-term storage of the pure form, -20°C is recommended, which may extend stability for up to three years. If in a solvent, storage at -80°C may preserve it for up to one year. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | General chemical best practices |

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the phenolic hydroxyl group.

-

Hydrolytic Degradation: In the presence of acidic or basic conditions and moisture, the ester can hydrolyze to form 3-hydroxyphenylacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[2] This can lead to the formation of colored degradation products.

-

Thermal Degradation: As with many organic molecules, exposure to high temperatures can accelerate degradation. For phenolic compounds, thermal degradation can be significant, particularly at temperatures exceeding 80°C.[3]

-

Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of phenolic compounds.

Below is a diagram illustrating the potential degradation pathways.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[4]

Forced Degradation Study Protocol

A forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 2: Protocol for Forced Degradation of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol). To 1 mL of this solution, add 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) may be used.[6] |

| Base Hydrolysis | To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Maintain at 60°C for up to 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis. If necessary, a higher concentration of base (e.g., 1 M NaOH) can be used.[6] |

| Oxidative Degradation | To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 12 hours. Withdraw samples at intervals and dilute for analysis.[6] |

| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. Periodically, dissolve a sample in a suitable solvent and dilute for analysis.[6] |

| Photodegradation | Expose a solution of the compound (e.g., 1 mg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be stored in the dark under the same conditions. Analyze both samples after the exposure period.[6] |

The following diagram illustrates the workflow for a typical forced degradation study.

Proposed Stability-Indicating HPLC Method

Table 3: Proposed Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength determined by the UV spectrum of the compound (a photodiode array detector is recommended to assess peak purity) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

The stability of this compound is influenced by temperature, pH, light, and the presence of oxidizing agents. To ensure its integrity, it should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere for long-term storage.

For critical applications in research and drug development, it is highly recommended to perform a comprehensive stability assessment, including forced degradation studies and the development of a validated stability-indicating analytical method. The protocols and methodologies outlined in this guide provide a robust framework for such an evaluation. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of their experimental results.

References

- 1. This compound | 42058-59-3 [sigmaaldrich.com]

- 2. Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Methyl 2-(3-hydroxyphenyl)acetate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide or triflate, is a vital tool in the synthesis of biaryl compounds—a structural motif prevalent in pharmaceuticals and functional materials.[1]

Methyl 2-(3-hydroxyphenyl)acetate is a valuable building block in medicinal chemistry, featuring a reactive phenolic hydroxyl group and a methyl ester on a phenylacetate framework. Its utility is significantly enhanced when employed in Suzuki coupling reactions to create more complex molecular architectures. These application notes provide detailed protocols and comparative data for the use of this compound and its derivatives in Suzuki coupling reactions, with a particular focus on applications in drug discovery and development. The presence of both a hydroxyl and a methyl ester group requires careful optimization of reaction conditions to achieve high yields and prevent undesired side reactions, such as ester hydrolysis.

Data Presentation: Comparative Reaction Conditions for Suzuki Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. For a substrate such as this compound, which contains both a phenolic hydroxyl group and a methyl ester, the choice of base is particularly critical to avoid hydrolysis of the ester. The following tables summarize various reported conditions for Suzuki couplings of aryl halides with arylboronic acids, providing a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Derivatives

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12-24 | ~90 |

| 2 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 6-8 | >90 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 91-99 |

| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 18 | ~85 |

| 5 | Methyl 2-bromobenzoate | 3-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80-90 | 12-24 | High |

Table 2: Influence of Reaction Parameters on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

| Entry | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(II)-N₂O₂ (1.0) | NaHCO₃ | DMF/H₂O | 100 | 24 | Low |

| 2 | Pd(II)-N₂O₂ (1.0) | Na₂CO₃ | DMF/H₂O | 100 | 24 | Moderate |

| 3 | Pd(II)-N₂O₂ (1.0) | K₂CO₃ | DMF/H₂O | 100 | 24 | High |

| 4 | Pd(II)-N₂O₂ (0.25) | K₂CO₃ | DMF/H₂O | 100 | 24 | High (TON=288)[2] |

| 5 | Pd(II)-N₂O₂ (1.0) | K₂CO₃ | DMF/H₂O | 120 | 24 | High |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction involving a derivative of this compound. These protocols are based on established literature procedures and should be optimized for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-(3-bromophenyl)acetate with an Arylboronic Acid

Materials:

-

Methyl 2-(3-bromophenyl)acetate

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Toluene

-

Ethanol

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

-

Reaction monitoring apparatus (e.g., TLC, GC-MS, or LC-MS)

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(3-bromophenyl)acetate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed 4:1:1 solvent mixture of toluene, ethanol, and deionized water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biphenyl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., methyl 2-(3-bromophenyl)acetate) (1 equivalent)

-

Arylboronic acid (1.5 equivalents)

-

PdCl₂(dppf) (0.1 equivalents)

-

2 M Potassium Carbonate (K₂CO₃) solution (10 equivalents)

-

N,N-Dimethylacetamide (DMA)

-

Microwave reactor vials

Procedure:

-

Reaction Mixture Preparation: In a microwave reactor vial, combine the aryl halide (1.0 eq.), the arylboronic acid (1.5 eq.), and PdCl₂(dppf) (0.1 eq.).

-

Solvent and Base Addition: Add N,N-dimethylacetamide and the 2 M K₂CO₃ solution. Ensure that no solid is present to avoid localized heating.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 20 minutes.

-

Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography to isolate the desired product.[3]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

References

Application Notes: Synthesis of Bioactive Compounds from Methyl 2-(3-hydroxyphenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-(3-hydroxyphenyl)acetate is a versatile bifunctional building block for the synthesis of a wide range of bioactive compounds. Its structure contains two key reactive sites: a phenolic hydroxyl group and a methyl ester.[1] These functional groups provide convenient handles for chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery and development. This molecule serves as a valuable starting material for creating analogues of natural products and for conducting structure-activity relationship (SAR) studies in medicinal chemistry.[1] Potential applications for its derivatives include the development of anti-inflammatory agents and central nervous system (CNS) drugs.[1]

General Synthetic Strategies

The primary synthetic routes for derivatizing this compound involve reactions at the phenolic hydroxyl group or the methyl ester. The hydroxyl group can be readily alkylated or acylated to introduce various side chains, which can modulate properties like solubility and target engagement. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other ester analogues.

References

Application Notes: Methyl 2-(3-hydroxyphenyl)acetate as a Versatile Building Block for the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-hydroxyphenyl)acetate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting the estrogen receptor (ER). Its structure, featuring a reactive phenolic hydroxyl group and a modifiable ester moiety, makes it an ideal starting material for the construction of complex molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative Selective Estrogen Receptor Modulator (SERM) with a benzothiophene core, a class of compounds known for their tissue-specific estrogenic and anti-estrogenic activities. SERMs have significant therapeutic applications in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.

Key Applications in Medicinal Chemistry

The structural features of this compound allow for its elaboration into various drug scaffolds. The primary application explored in these notes is its use as a precursor for the synthesis of benzothiophene-based SERMs, analogous to the FDA-approved drug Raloxifene. The synthesis leverages the phenylacetic acid core for the construction of the key 2-arylbenzothiophene skeleton.

Experimental Protocols

This section details a representative, multi-step synthesis of a hypothetical SERM, SERM-1 , starting from this compound. The protocol is based on established synthetic methodologies for related compounds.

Overall Synthetic Scheme:

"application of methyl 2-(3-hydroxyphenyl)acetate in the synthesis of anti-inflammatory agents"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 2-(3-hydroxyphenyl)acetate as a versatile starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined below detail a potential synthetic route to produce non-steroidal anti-inflammatory drug (NSAID) analogs, specifically targeting the inhibition of cyclooxygenase (COX) enzymes. Furthermore, standard biological assays to evaluate the anti-inflammatory efficacy of the synthesized compounds are described.

Introduction

This compound is a valuable scaffold in medicinal chemistry due to its reactive functional groups: a phenolic hydroxyl, a methyl ester, and an active methylene group. These sites allow for diverse chemical modifications to generate a library of compounds with potential therapeutic applications. The structural motif of a phenylacetic acid derivative is central to many NSAIDs, which primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[1][2][3] This document outlines a synthetic strategy to leverage this compound for the creation of novel arylpropionic acid derivatives, a prominent class of NSAIDs, and details the subsequent evaluation of their anti-inflammatory properties.

Synthetic Approach: From this compound to a Fenoprofen Analog

A plausible synthetic route involves a three-step process to convert this compound into a 2-(3-alkoxyphenyl)propanoic acid, an analog of the known NSAID, fenoprofen. This strategy includes O-alkylation of the phenolic hydroxyl, α-methylation of the ester, and subsequent hydrolysis to the carboxylic acid.

Diagram of the Synthetic Workflow

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to Novel Kinase Inhibitors Using Methyl 2-(3-hydroxyphenyl)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing methyl 2-(3-hydroxyphenyl)acetate as a versatile starting material. The methodologies outlined herein focus on the strategic functionalization of this precursor to generate a variety of heterocyclic scaffolds known to be effective against key kinases implicated in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).

Introduction

This compound is a readily available starting material that offers multiple reaction sites for chemical modification. Its phenolic hydroxyl group, ester functionality, and activated methylene group can be selectively manipulated to construct complex molecular architectures. This allows for the systematic exploration of the chemical space around the 3-alkoxyphenylacetamide core, a recurring motif in a number of potent kinase inhibitors. The synthetic routes described below are designed to be adaptable, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Core Synthetic Strategies

Two primary strategies are presented for the elaboration of this compound into potential kinase inhibitors. The first involves the initial O-alkylation of the phenolic hydroxyl group, followed by modification of the ester and subsequent cyclization to form various heterocyclic cores. The second strategy focuses on direct amide coupling of the corresponding carboxylic acid, followed by functionalization of the phenol.

Strategy 1: O-Alkylation Followed by Amidation and Cyclization

This strategy leverages the nucleophilicity of the phenolic hydroxyl group for the introduction of diverse side chains, which can be crucial for targeting the ATP-binding pocket of kinases.

Workflow for Strategy 1

Caption: General workflow for the synthesis of kinase inhibitors starting with O-alkylation.

Strategy 2: Amide Coupling Followed by O-Functionalization

This approach prioritizes the formation of the amide bond, which is a key structural element in many kinase inhibitors, followed by modification of the phenolic hydroxyl group.

Workflow for Strategy 2

Caption: Alternative synthetic workflow prioritizing initial amide bond formation.

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: O-Alkylation of this compound via Mitsunobu Reaction

This protocol describes the etherification of the phenolic hydroxyl group.

Materials:

-

This compound

-

Desired alcohol (R-OH)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous THF, add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the O-alkylated product.

Protocol 2: Ester Hydrolysis to 2-(3-alkoxyphenyl)acetic Acid

This protocol describes the saponification of the methyl ester.

Materials:

-

Methyl 2-(3-alkoxyphenyl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the methyl 2-(3-alkoxyphenyl)acetate (1.0 eq.) in a mixture of THF and water.

-

Add LiOH (2.0 eq.) or NaOH (2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol details the formation of the amide bond.

Materials:

-

2-(3-alkoxyphenyl)acetic acid

-